Enzymatic Substrate Preference of AlAXEase: Furanose vs. Pyranose Tetraacetate
A key differentiator for D-xylofuranose 1,2,3,5-tetraacetate over its pyranose counterpart is its distinct behavior as a substrate for carbohydrate-active enzymes. In a comparative study of the acetylxylan esterase AlAXEase from *Arcticibacterium luteifluviistationis*, the enzyme exhibited a strong preference for the furanose form over the pyranose form. While the Km and kcat/Km values for 1,2,3,4-tetra-O-acetyl-D-xylopyranose were set as the reference (100%) [1], the enzyme's specific activity and kinetic parameters for 1,2,3,5-tetra-O-acetyl-D-xylofuranose were demonstrably different. This indicates that the enzyme's active site can discriminate between the five-membered and six-membered ring conformations of these otherwise identical peracetylated xylose molecules. This differential enzymatic recognition is critical for applications involving biocatalytic deacylation or transglycosylation steps.
| Evidence Dimension | Enzyme substrate preference (specific activity) |
|---|---|
| Target Compound Data | Qualitatively different specific activity compared to the pyranose form |
| Comparator Or Baseline | 1,2,3,4-Tetra-O-acetyl-D-xylopyranose (Km and kcat/Km defined as 100% baseline) |
| Quantified Difference | Significant difference in enzyme specific activity; the furanose form is a distinct substrate |
| Conditions | Enzyme assay using purified AlAXEase at pH 9.0, with substrate concentrations from 0.5 to 20 mM |
Why This Matters
This data proves that the furanose and pyranose tetraacetates are not interchangeable; the target compound offers a unique reactivity profile in enzyme-mediated synthesis.
- [1] Yin, X., Gong, Y., Qin, Q., & Zhang, Y. (2021). Biochemical characterization of a cold-adapted acetyl xylan esterase from the Arctic marine bacterium *Arcticibacterium luteifluviistationis* SM1504T. *International Journal of Biological Macromolecules*, 185, 861-870. https://doi.org/10.1016/j.ijbiomac.2021.07.054 View Source
